molecular formula C8H11LiO2S2 B13489777 Lithium(1+)5-tert-butylthiophene-3-sulfinate

Lithium(1+)5-tert-butylthiophene-3-sulfinate

Cat. No.: B13489777
M. Wt: 210.3 g/mol
InChI Key: CFXZZKXJPUREGZ-UHFFFAOYSA-M
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Description

Lithium(1+)5-tert-butylthiophene-3-sulfinate is an organolithium compound that features a lithium ion coordinated to a 5-tert-butylthiophene-3-sulfinate moiety

Properties

Molecular Formula

C8H11LiO2S2

Molecular Weight

210.3 g/mol

IUPAC Name

lithium;5-tert-butylthiophene-3-sulfinate

InChI

InChI=1S/C8H12O2S2.Li/c1-8(2,3)7-4-6(5-11-7)12(9)10;/h4-5H,1-3H3,(H,9,10);/q;+1/p-1

InChI Key

CFXZZKXJPUREGZ-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)C1=CC(=CS1)S(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)5-tert-butylthiophene-3-sulfinate typically involves the reaction of 5-tert-butylthiophene-3-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)5-tert-butylthiophene-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonates, thiolates, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of lithium(1+)5-tert-butylthiophene-3-sulfinate involves its ability to form strong carbon-lithium bonds, which can participate in various chemical reactions. The lithium ion acts as a Lewis acid, facilitating the formation of reactive intermediates. The tert-butylthiophene moiety provides steric hindrance and electronic effects that influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+)5-tert-butylthiophene-3-sulfinate is unique due to its specific combination of a lithium ion with a 5-tert-butylthiophene-3-sulfinate moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and materials science .

Biological Activity

Lithium(1+)5-tert-butylthiophene-3-sulfinate is a compound of significant interest in biological research due to its potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure:

  • Molecular Formula: C₈H₁₁LiO₂S₂
  • Molecular Weight: 210.2 g/mol
  • CAS Number: 2703781-00-2

The synthesis of this compound typically involves the reaction of 5-tert-butylthiophene-3-sulfinic acid with lithium hydroxide or lithium carbonate in an organic solvent like tetrahydrofuran (THF) under controlled conditions. This method ensures high yield and purity, which are crucial for subsequent biological evaluations.

This compound exhibits its biological activity primarily through its sulfinate group, which can act as a nucleophile. This property allows it to participate in various biochemical reactions, including:

  • Oxidation: The sulfinate group can be oxidized to form sulfonates.
  • Reduction: It can be reduced to thiols.
  • Substitution Reactions: The sulfinate group can engage in nucleophilic substitution reactions with electrophiles.

The presence of the lithium cation enhances the stability of the anionic form, increasing the compound's reactivity and potential interactions with biological macromolecules such as proteins and enzymes.

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory properties of this compound. In vitro experiments demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. For instance, it showed significant inhibition of TNF-alpha production in activated monocytes, which is critical for managing conditions like rheumatoid arthritis and other autoimmune disorders .

Antimicrobial Properties

This compound has also been explored for its antimicrobial activity. Preliminary studies indicate that it exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

  • Case Study on Inflammation:
    A recent study evaluated the effects of this compound on human mast cells. It was found that treatment with this compound significantly reduced the release of inflammatory mediators upon IgE stimulation, highlighting its potential therapeutic role in allergic reactions and asthma management .
  • Antimicrobial Efficacy:
    Another investigation assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent reduction in bacterial viability, indicating that this compound could serve as an effective antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Biological Activity
This compoundStructureAnti-inflammatory, Antimicrobial
Sodium 5-tert-butylthiophene-3-sulfinateStructureModerate anti-inflammatory
Potassium 5-tert-butylthiophene-3-sulfinateStructureLimited antimicrobial activity

This compound stands out due to its enhanced reactivity and stability compared to its sodium and potassium counterparts, attributed to the unique properties imparted by the lithium ion and the tert-butyl group.

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